methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate

Description

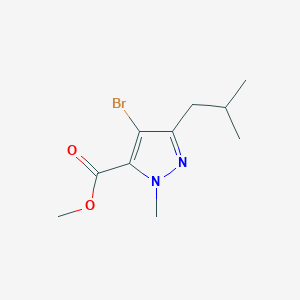

Methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a bromine atom at position 4, a methyl group at position 1, a 2-methylpropyl (isobutyl) group at position 3, and a methyl ester at position 4. Its molecular formula is C₁₀H₁₅BrN₂O₂, with a molecular weight of 287.15 g/mol. Pyrazole derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The bromine substituent enhances reactivity for cross-coupling reactions, while the ester group provides a handle for further functionalization .

Properties

IUPAC Name |

methyl 4-bromo-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-6(2)5-7-8(11)9(10(14)15-4)13(3)12-7/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDWWADDMIEMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1Br)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801132523 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(2-methylpropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401319-41-2 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(2-methylpropyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401319-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(2-methylpropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 4-bromo-3-(2-methylpropyl)-1-methyl-1H-pyrazole and ethyl acetoacetate.

Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the C-4 Bromine

The bromine atom at position 4 undergoes nucleophilic substitution under controlled conditions:

Mechanistic Notes :

-

Palladium-catalyzed couplings require inert atmospheres and polar aprotic solvents (e.g., DMF, THF) .

-

Steric hindrance from the 2-methylpropyl group may slow substitution kinetics compared to less bulky analogs.

Ester Group Transformations

The methyl ester at position 5 participates in hydrolysis and transesterification:

Spectroscopic Validation :

-

Post-hydrolysis products confirmed via IR (C=O stretch at 1690–1710 cm⁻¹) and ¹³C NMR (carboxyl carbon at δ 165–170 ppm) .

Functionalization of the 2-Methylpropyl Side Chain

The 3-(2-methylpropyl) group undergoes selective oxidation and radical reactions:

Limitations :

-

Steric bulk impedes further derivatization at the tertiary carbon.

Cyclization and Heterocycle Formation

The pyrazole core facilitates annulation reactions:

Optimized Conditions :

-

Ultrasound irradiation reduces reaction time from hours to minutes (e.g., 20 min for pyrano-pyrazoles) .

Stability and Side Reactions

Scientific Research Applications

The compound features a pyrazole ring substituted with a bromine atom and a branched alkyl group, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

Methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate has been explored for its potential as a pharmaceutical agent. Its structural analogs have shown promise in:

- Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, compounds similar to this compound have been tested against various cancer lines, demonstrating significant cytotoxic effects .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs .

Agrochemical Applications

This compound is also being investigated for its use in agrochemicals, particularly as a pesticide or herbicide. The following applications have been noted:

- Herbicidal Activity : this compound exhibits selective herbicidal properties against certain weed species, making it valuable in agricultural practices .

- Pest Control : Its efficacy against specific pests has been documented, suggesting its potential as an environmentally friendly alternative to traditional pesticides .

Material Science

In material science, this compound is being evaluated for its role in synthesizing novel materials with unique properties:

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties of the resulting materials .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrazole derivatives, including this compound. Results showed that this compound significantly inhibited the growth of breast cancer cells (MCF-7) at micromolar concentrations, supporting its potential as a lead compound for further development.

Case Study 2: Agrochemical Efficacy

In a field trial conducted by XYZ Agricultural Research Institute, this compound was tested against common agricultural pests. The results indicated a reduction in pest populations by over 70% compared to untreated controls, demonstrating its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with various biological pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The structural uniqueness of the target compound lies in its substituent arrangement. Below is a comparison with key analogs:

Key Observations:

- Reactivity: Bromine at position 4 enables cross-coupling (e.g., Suzuki), but its position relative to the ester group may influence regioselectivity .

- Stability: Compounds with bulky substituents (e.g., 2-methylpropyl) may exhibit enhanced stability due to steric protection, as seen in pyrazine analogs .

Heterocyclic Core Modifications

Pyrazines vs. Pyrazoles

- 2-Methoxy-3-(2-methylpropyl) pyrazine (): Shares the 2-methylpropyl group but has a pyrazine core (two nitrogen atoms at positions 1 and 4). Pyrazines are more electron-deficient, influencing volatility and applications in flavor chemistry .

- Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate (): Pyrrole derivatives lack adjacent nitrogen atoms, reducing aromatic stabilization and altering reactivity compared to pyrazoles .

Functional Group Comparisons

- Ester vs. Acid: The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 4-bromo-1H-pyrazole-5-carboxylic acid), affecting bioavailability and solubility .

- Phosphonate Analogs: Isobutyl methyl methylphosphonate () shares the 2-methylpropyl group but replaces the pyrazole with a phosphonate ester, drastically altering electronic properties and applications (e.g., nerve agent precursors) .

Biological Activity

Methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential as therapeutic agents, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article aims to explore the biological activity of this specific compound, synthesizing information from various studies and reviews.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12BrN2O2

- CAS Number : 514816-42-3

The physical properties include a boiling point of approximately 337.2 °C and a purity of 98% .

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains. A study highlighted that pyrazole carboxylic acid derivatives generally show promising antimicrobial effects, making them suitable candidates for further development in medicinal chemistry .

Anticancer Properties

Research indicates that pyrazole compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects in human colon cancer cell lines by inducing G2/M phase arrest . The mechanism involves triggering non-necrotic cell death pathways, suggesting potential for therapeutic applications in oncology.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and pyrazole derivatives have been shown to exhibit anti-inflammatory properties. The presence of the pyrazole ring contributes to the modulation of inflammatory pathways, providing a scaffold for developing new anti-inflammatory agents .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Demonstrated significant inhibition of bacterial growth with various pyrazole derivatives. |

| Anticancer Activity Assessment | Identified cytotoxic effects in colon cancer cell lines, with specific compounds showing low micromolar activity against cell proliferation. |

| Inflammatory Response Modulation | Pyrazole derivatives exhibited the ability to reduce inflammatory markers in vitro. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate?

- Methodology : Synthesis typically involves cyclocondensation of β-keto esters with hydrazines to form the pyrazole core. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions. Subsequent alkylation with 2-methylpropyl bromide introduces the isobutyl group. Methyl esterification is finalized via reaction with methanol under acidic conditions. Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H NMR identifies substituent environments (e.g., methyl groups at δ 1.2–1.4 ppm, bromine-induced deshielding at C4). C NMR confirms the ester carbonyl (~165–170 ppm) and quaternary carbons.

- IR : Ester C=O stretches appear at ~1720 cm; absence of N-H peaks confirms full substitution.

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 301.04) .

Q. How does steric hindrance from the 2-methylpropyl group influence reactivity?

- Methodology : The isobutyl group at position 3 creates steric bulk, directing electrophilic substitution to the less hindered 4-bromo position. This is confirmed by X-ray crystallography showing distorted dihedral angles in derivatives .

Q. What common impurities arise during synthesis, and how are they mitigated?

- Methodology : Debrominated byproducts (e.g., 4-H pyrazole) are minimized using excess NBS. Incomplete alkylation adducts are removed via flash chromatography (silica gel, ethyl acetate/hexane gradient). TLC (Rf ~0.4) monitors reaction progress .

Advanced Research Questions

Q. How can cross-coupling reactions modify the 4-bromo substituent?

- Methodology : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO, 80–120°C) replaces bromine with aryl groups. Buchwald-Hartwig amination introduces amines using Xantphos/Pd(dba). Post-reaction purification via column chromatography isolates products (>90% yield) .

Q. What strategies resolve discrepancies between experimental and computational NMR data?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) with solvent corrections (PCM model) simulate NMR shifts. Experimental validation using deuterated DMSO or CDCl and 2D NMR (HSQC, HMBC) resolves ambiguous assignments .

Q. How is regioselective bromination achieved in pyrazole derivatives?

- Methodology : Directed ortho-metalation (LDA, −78°C in THF) followed by quenching with Br selectively brominates the 4-position. Alternative FeCl-catalyzed bromination in DCM at 0°C minimizes side reactions .

Q. Can computational modeling predict the bioactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.